molecular formula C3H6ClNO2 B1294917 2-Chloroethyl carbamate CAS No. 2114-18-3

2-Chloroethyl carbamate

Cat. No. B1294917
CAS RN: 2114-18-3
M. Wt: 123.54 g/mol
InChI Key: LIJLYNWYKULUHA-UHFFFAOYSA-N
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Description

2-Chloroethyl carbamate , also known as β-Chloroethyl carbamate , is a chemical compound with the molecular formula C₃H₆ClNO₂ . It is an ester of carbamic acid and has a molecular weight of approximately 123.54 g/mol . The compound is characterized by its chlorinated ethyl group attached to the carbamate functional group.

Scientific Research Applications

Occupational Allergies

2-Chloroethyl carbamate is linked to occupational allergic contact dermatitis. A study highlighted the positive patch test reactions to compounds related to 2-chloroethyl carbamate, indicating its potential allergenic properties in occupational settings (Bruze, Gruvberger, & Hradil, 1990).

Potential Anticancer Agents

A significant research application of 2-chloroethyl carbamate derivatives is in the development of anticancer agents. New (2-chloroethyl)nitrosocarbamates have been synthesized and evaluated for their potential as anticancer alkylating agents, showing promising activity in vitro against various human tumor cell lines. However, these compounds did not demonstrate significant activity in vivo (Reynolds et al., 2000).

Preparation of Drug Metabolites

1-Chloroethyl chloroformate, related to 2-chloroethyl carbamate, has been utilized for the N-demethylation of tertiary amines in drug metabolites. This is particularly relevant for forensic toxicological applications, where such processes are essential for producing drug metabolite reference material (Pelander, Ojanperä, & Hase, 1997).

Comparison of Pharmacokinetics

2-Chloroethyl carbamate derivatives have been analyzed for their pharmacokinetic properties in different species. For example, the plasma pharmacokinetics of 1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)1-nitrosourea, a compound related to 2-chloroethyl carbamate, were determined in rats and humans. This research aids in understanding drug behavior and efficacy in treating solid tumors (Levin, Liu, & Weinkam, 1981).

properties

IUPAC Name

2-chloroethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2-7-3(5)6/h1-2H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLYNWYKULUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878697
Record name Ethanol, 2-chloro-, carbamate
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl carbamate

CAS RN

2114-18-3
Record name 2-Chloroethyl carbamate
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Record name 2-Chloroethyl carbamate
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Record name 2-Chloroethyl carbamate
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Record name Ethanol, 2-chloro-, 1-carbamate
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Record name Ethanol, 2-chloro-, carbamate
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Record name 2-chloroethyl carbamate
Source European Chemicals Agency (ECHA)
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Record name 2-CHLOROETHYL CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
PA Høisaeter - European Journal of Endocrinology, 1975 - academic.oup.com
The ventral prostate of the rat both after in vitro incubation and in vivo experiments was found to contain appreciable 5α-reductase activity, whilst a very low activity was registered in the …
Number of citations: 18 academic.oup.com
PA Hoisaeter - Investigative Urology, 1976 - europepmc.org
The in vivo effect of Estracyt (a nitrogen mustard linked to estradiol-17 beta-phosphate) on testosterone-stimulated incorporation of 3H-thymidine and 14C-amino acids into the ventral …
Number of citations: 17 europepmc.org
A Seridi, H Akkari, JY Winum… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C 11 H 21 Cl 3 N 2 O 4 S, was produced as part of a development programme of a new synthetic route to chloroethylnitrososulfamides (CENS) with three …
Number of citations: 3 scripts.iucr.org
P Catsoulacos, D Politis - Eur. J. Med. Chem.-Chim. Ther, 1981 - hero.epa.gov
13alpha amino 13, 17 seco 17 oic 13, 17 lactam 5alpha androstan 3beta yl n, n bis (2 chloroethyl) carbamate; 17 oxo 16 oxa 5alpha androstan 3beta yl n, n bis (2 chloroethyl) …
Number of citations: 2 hero.epa.gov
SJ Jung, MJ Suh - The Korean Journal of Mycology, 1985 - koreascience.kr
Experiments were conducted to study effects of steroidal carbamate derivatives upon mycelial growth and aflatoxin production by Aspergillus flavus ATCC 15517. The basal medium …
Number of citations: 2 koreascience.kr
LA Speicher, N Laing, LR Barone, JD Robbins… - Molecular …, 1994 - ASPET
To identify specific drug targets of the antimitotic drug estramustine, a photoaffinity analogue, 17-O-[[2-[3-(4-azido-3-[125I] iodophenyl)propionamido]ethyl]carbamyl]estradiol-3-N-bis(2- …
Number of citations: 45 molpharm.aspetjournals.org
JS Punzi, WL Duax, P Strong, JF Griffin, MM Flocco… - Molecular …, 1992 - ASPET
The crystal and molecular structures of estramustine and two of its analogues have been determined by X-ray crystallographic techniques (a total of three different compounds). The …
Number of citations: 18 molpharm.aspetjournals.org
TP Ananthanarayan, T Gallagher… - Journal of the Chemical …, 1982 - pubs.rsc.org
… Samarium di-iodide selectively cleaves the 2-chloroethyl carbamate (1 ), and fragments the 1 … The 2-chloroethyl carbamate (l), required selective removal of the 2-chloroethyl protecting …
Number of citations: 30 pubs.rsc.org
K KITAURA, K IMAI, H YAMANAKA - The KITAKANTO Medical …, 1981 - jstage.jst.go.jp
Estracyt (Estradiol-3N-Bis-(2-chloroethyl)-Carbamate-17β-phosphate), a conjugate of estradiol-17β and nitrogen mustard, has been reported to be used successfully in the treatment of …
Number of citations: 2 www.jstage.jst.go.jp
M Guerfi, M Berredjem, R Bahadi, SE Djouad… - Journal of molecular …, 2021 - Elsevier
Sulfonylcycloureas derivatives (3a-3e) are novel heterocyclic compounds synthesized by condensation reaction of several sulfonamides derived from aminoesters (1a-1e) with ethyl bis(…
Number of citations: 8 www.sciencedirect.com

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